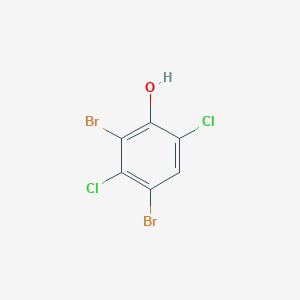![molecular formula C16H25AsN2O5 B14720841 [3,4-bis(pentanoylamino)phenyl]arsonic acid CAS No. 6961-36-0](/img/structure/B14720841.png)
[3,4-bis(pentanoylamino)phenyl]arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-bis(pentanoylamino)phenyl]arsonic acid typically involves the reaction of phenylarsonic acid with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions:
Oxidation: [3,4-bis(pentanoylamino)phenyl]arsonic acid can undergo oxidation reactions, where the arsenic atom is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, where the pentanoylamino groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.
科学研究应用
Chemistry: In chemistry, [3,4-bis(pentanoylamino)phenyl]arsonic acid is used as a precursor for synthesizing other organoarsenic compounds
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a tool for probing biological pathways.
Medicine: Research in medicine has explored the potential of this compound as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.
作用机制
The mechanism of action of [3,4-bis(pentanoylamino)phenyl]arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
相似化合物的比较
Phenylarsonic acid: The parent compound from which [3,4-bis(pentanoylamino)phenyl]arsonic acid is derived.
4-nitrophenylarsonic acid: Another derivative of phenylarsonic acid with different functional groups.
Roxarsone: An organoarsenic compound used in animal feed.
Uniqueness: this compound is unique due to the presence of two pentanoylamino groups, which confer specific chemical and biological properties
属性
CAS 编号 |
6961-36-0 |
|---|---|
分子式 |
C16H25AsN2O5 |
分子量 |
400.30 g/mol |
IUPAC 名称 |
[3,4-bis(pentanoylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C16H25AsN2O5/c1-3-5-7-15(20)18-13-10-9-12(17(22,23)24)11-14(13)19-16(21)8-6-4-2/h9-11H,3-8H2,1-2H3,(H,18,20)(H,19,21)(H2,22,23,24) |
InChI 键 |
JUAWVOHKLDGLOM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


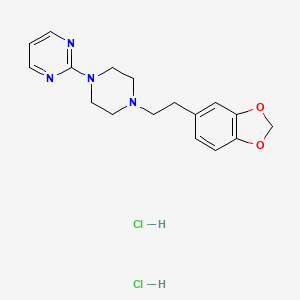
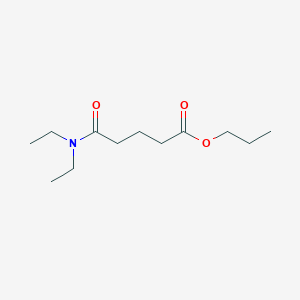
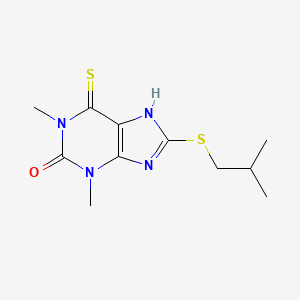
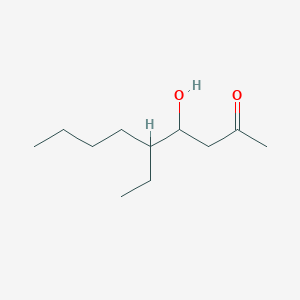
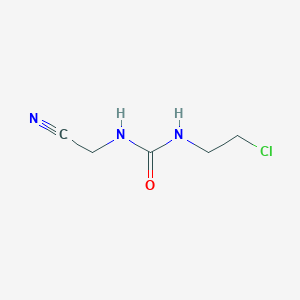
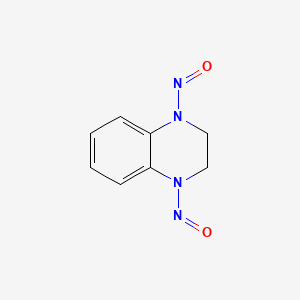
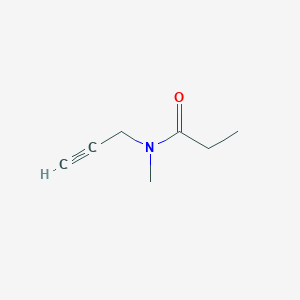
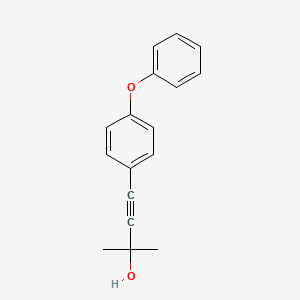
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
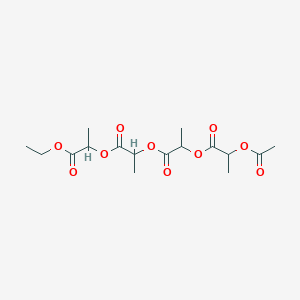
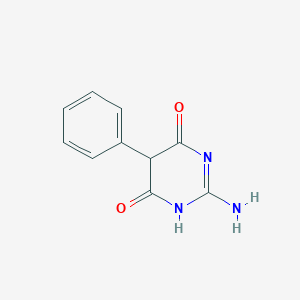
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)

